Aminopyralid

Catalog No.
S518629
CAS No.
150114-71-9
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopyralid

CAS Number

150114-71-9

Product Name

Aminopyralid

IUPAC Name

4-amino-3,6-dichloropyridine-2-carboxylic acid

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12)

InChI Key

NIXXQNOQHKNPEJ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N

Solubility

In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L)
In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7)

Synonyms

Aminopyralid

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N

Description

The exact mass of the compound Aminopyralid is 205.965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/l)in water, 2.48 g/l (unbuffered, 18 °c); 205 g/l (ph 7). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

    Detection of Aminopyralid in Milk:

      Field: Food Safety and Quality Control

      Application: A method was developed for the selective determination of aminopyralid in milk using dummy molecular imprinting-magnetic dispersive solid-phase extraction (MI-MDSPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      Method: The magnetic material and polymers were combined via a series of modifications in Fe3O4. Two types of aminopyralid-specific magnetic molecularly imprinted polymers (MMIPs) were prepared on the surface of magnetic nanoparticles modified with amino and carboxyl groups.

      Results: The method had good linearity (R2 > 0.9972), excellent recoveries (83.3–90%), and good precision (relative standard deviations (RSDs) < 12.6%).

    Impact on Tomato Seedlings:

      Field: Agriculture and Horticulture

      Application: A study was conducted to evaluate the response of tomato plants to aminopyralid at doses of 0.6, 1.5, 3, 7.5, and 15 g/ha.

      Method: The response of tomato plants to aminopyralid was evaluated, and extracts from straw treated with the herbicide Mustang Forte were tested.

      Results: As the concentration of aminopyralid increased, seed germination was delayed by 1 to 3 days, compared to the control, and all the germinating seeds were deformed already at the lowest concentration of 0.6 g/ha.

    Method Development for Aminopyralid Residues Determination:

  • Origin: Aminopyralid is a synthetic herbicide developed by Dow AgroSciences (now Corteva Agriscience) in the early 2000s [].
  • Significance: Aminopyralid offers several advantages over traditional herbicides. It is selective, meaning it targets broadleaf weeds while minimizing harm to desirable grasses []. Additionally, it exhibits systemic activity, meaning it is absorbed by the plant and transported throughout its system, leading to complete weed control, including the roots [].

Molecular Structure Analysis

Aminopyralid's chemical formula is C₆H₄Cl₂N₂O₂. Its key structural features include:

  • A central pyridine ring containing two chlorine atoms at positions 3 and 6, potentially influencing its herbicidal activity [].
  • An amino group (NH₂) at position 4, which might contribute to its solubility and interaction with plant processes [].
  • A carboxylic acid group (COOH) at position 2, which could play a role in its absorption and transport within the plant [].

Chemical Reactions Analysis

The specific synthesis process for Aminopyralid is considered commercially confidential information []. However, some relevant chemical reactions involving Aminopyralid include:

  • Degradation: Aminopyralid breaks down in the environment primarily through microbial activity and sunlight exposure []. The degradation process can be represented as:

C₆H₄Cl₂N₂O₂ (Aminopyralid) + Microbes/Sunlight → Smaller organic molecules + CO₂ + H₂O

  • Uptake by plants: Aminopyralid is absorbed by plants through leaves and roots []. The exact mechanism of uptake is not fully elucidated but likely involves passive diffusion and transporter proteins.

Physical And Chemical Properties Analysis

  • Melting point: 207 °C []
  • Solubility: Aminopyralid is slightly soluble in water (31 mg/L) but more soluble in organic solvents like acetone [].
  • Stability: Aminopyralid exhibits moderate stability in soil, with a half-life ranging from 32 to 533 days, depending on factors like soil type and microbial activity [].

Aminopyralid acts as an auxin mimic, mimicking the natural plant growth hormone auxin []. Auxin regulates various plant growth processes. Aminopyralid disrupts these processes by binding to auxin receptor sites, leading to uncontrolled cell division, abnormal growth, and ultimately, weed death [].

  • Toxicity: Aminopyralid is considered to have low mammalian toxicity []. However, it can cause skin and eye irritation upon contact.
  • Environmental impact: Aminopyralid exhibits moderate mobility in soil, with a potential risk of leaching and groundwater contamination []. Residues in manure from treated animals can harm susceptible crops if manure is applied prematurely [].
In the environment. It is stable to direct hydrolysis but can degrade slowly under aerobic conditions, with half-lives ranging from 31.5 to 533.2 days depending on soil type . Photolysis is another significant degradation pathway; in surface water, aminopyralid has a rapid photodegradation half-life of approximately 0.6 days . The primary degradation products formed during these processes include small amino acid analogs and other non-extractable residues .

Aminopyralid exhibits low toxicity to mammals, birds, fish, and aquatic invertebrates, classified as practically non-toxic by the U.S. Environmental Protection Agency . Its mode of action involves disrupting plant growth by affecting cell wall elasticity and gene expression, which results in non-productive tissue growth and nutrient transport interference . This leads to the death of targeted weed species within days to weeks after application.

Aminopyralid can be synthesized through various chemical processes that typically involve the chlorination of pyridine derivatives followed by carboxylation reactions. The synthesis often utilizes starting materials such as 3,6-dichloropyridine and requires careful control of reaction conditions to ensure the desired product yield and purity.

Aminopyralid is widely used in agricultural and environmental management settings for controlling broadleaf weeds. Its applications include:

  • Rangeland management
  • Permanent grass pastures
  • Non-cropland areas (e.g., roadsides)
  • Natural areas (e.g., wildlife management areas)

The herbicide provides both immediate control of existing weeds and residual activity that helps prevent re-infestation .

Research indicates that aminopyralid interacts with various environmental factors affecting its mobility and degradation. It has a high potential for leaching into groundwater due to its solubility in water (up to 212 g/L at pH 5) and low adsorption to soil particles . Studies have shown that under certain conditions, aminopyralid can persist in aquatic environments, leading to concerns about potential contamination of water sources.

Aminopyralid shares similarities with other herbicides in the picolinic acid family. Below are some comparable compounds along with their unique features:

CompoundUnique Features
ClopyralidMore effective against certain broadleaf weeds; lower persistence in soil compared to aminopyralid .
PicloramBroader spectrum of activity; higher toxicity to some non-target species .
TriclopyrPrimarily used for woody plant control; different mode of action targeting auxin-like effects .

Aminopyralid's unique aspect lies in its selective action against specific weed types while maintaining low toxicity levels for non-target organisms, making it a valuable tool in integrated weed management strategies.

The most well-documented synthetic route to aminopyralid involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine carboxylic acid, which can be derived from picloram precursors [1]. This process represents the primary industrial synthesis methodology for aminopyralid production.

The fundamental catalytic hydrogenation pathway proceeds through the selective reduction of one chlorine atom from the trichloro precursor compound. The reaction utilizes 4-amino-3,5,6-trichloropyridine carboxylic acid as the starting material, which undergoes controlled hydrogenation to yield aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) [1] . This transformation involves the selective removal of the chlorine atom at position 5 of the pyridine ring while maintaining the chlorine atoms at positions 3 and 6.

Research has established that picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) serves as the primary precursor for aminopyralid synthesis [3] [4]. The structural relationship between these compounds makes picloram an ideal starting material, as aminopyralid differs from picloram only by the absence of one chlorine atom at the 5-position of the pyridine ring.

The synthetic pathway typically involves multiple steps starting from α-picoline through successive chlorination, amination, and hydrolysis to produce the trichloropicolinic acid intermediate [5] [4]. This intermediate then undergoes selective catalytic hydrogenation to achieve the desired dichlorinated aminopyralid product.

Palladium/Carbon-Mediated Dechlorination Mechanisms

Palladium on carbon catalysts represent the cornerstone of aminopyralid industrial synthesis through their effectiveness in facilitating selective dechlorination reactions [1] [6]. The mechanism involves the coordination of the chlorinated pyridine substrate to the palladium surface, followed by hydrogen activation and subsequent chlorine displacement.

The palladium/carbon-mediated dechlorination mechanism operates through several key steps. Initially, the 4-amino-3,5,6-trichloropyridine carboxylic acid substrate adsorbs onto the palladium surface through coordination with the pyridine nitrogen atom and potentially through interactions with the amino group [6]. Hydrogen gas undergoes dissociative adsorption on the palladium surface, forming palladium-hydride species that are essential for the reduction process.

The selective dechlorination occurs through a concerted mechanism where the palladium-hydride species attacks the carbon-chlorine bond at the 5-position of the pyridine ring. This selectivity arises from the electronic and steric environment around the 5-position chlorine, which is more susceptible to nucleophilic attack by the hydride species compared to the 3 and 6-position chlorines [7] [8].

Research indicates that palladium loading typically ranges from 5% to 10% on activated carbon support, with the carbon providing high surface area for optimal palladium dispersion [6] [9]. The palladium particles facilitate both hydrogen activation and substrate binding, creating the necessary conditions for selective hydrogenolysis of the carbon-chlorine bond.

The reaction mechanism involves the formation of a palladium-substrate complex where the pyridine ring coordinates to the metal center. Hydrogen addition occurs through a concerted process that breaks the carbon-chlorine bond while simultaneously forming a carbon-hydrogen bond, releasing hydrogen chloride as a byproduct [1].

Optimization of Reaction Conditions (Pressure, Temperature, Catalyst Loading)

Industrial optimization of aminopyralid synthesis requires careful control of reaction pressure, temperature, and catalyst loading to achieve maximum yield and selectivity [1] [10]. The reaction conditions significantly influence both the conversion rate and the selectivity toward the desired dichlorinated product.

Temperature Optimization:
The optimal reaction temperature for aminopyralid synthesis has been established at 50°C, as documented in industrial processes [1]. This temperature represents a balance between reaction rate and selectivity. Lower temperatures result in insufficient reaction rates, while higher temperatures can lead to over-reduction or formation of undesired byproducts. The reaction mixture is heated to 50°C and maintained at this temperature throughout the 20-hour reaction period to ensure complete conversion [1].

Temperature control is critical for maintaining the stability of the amino group and preventing degradation of the carboxylic acid functionality. Research has shown that temperatures above 70°C can lead to significant decomposition of the starting material and reduced yields [10] [11].

Pressure Optimization:
The hydrogen pressure plays a crucial role in determining reaction kinetics and selectivity. Industrial processes typically operate at pressures ranging from 0.2 to 0.3 megapascals (MPa) [1]. The initial hydrogen pressure is set at 0.2 MPa, and during the reaction, hydrogen is continuously supplied to maintain pressure at 0.3 MPa.

These pressure conditions ensure adequate hydrogen availability for the reduction process while avoiding excessive pressure that could lead to over-reduction. The pressure range of 1500.15 to 2250.23 Torr has been reported as optimal for achieving high yields in aminopyralid synthesis [1].

Catalyst Loading Optimization:
Palladium catalyst loading represents a critical parameter for economic and efficient aminopyralid production. Industrial processes typically employ 5% palladium on carbon catalyst at a loading of 2 grams per 50.8 grams of starting material (approximately 4% by weight) [1]. This loading provides sufficient catalytic activity while minimizing catalyst costs.

Research has demonstrated that catalyst loading below 2% results in incomplete conversion and extended reaction times, while loadings above 6% do not provide proportional improvements in reaction rate or yield [12] [9]. The optimal catalyst loading ensures adequate palladium surface area for substrate adsorption and hydrogen activation while maintaining economic viability.

The following optimization parameters have been established for industrial aminopyralid synthesis:

ParameterOptimal RangeIndustrial Standard
Temperature45-55°C50°C
Pressure0.2-0.3 MPa0.3 MPa
Catalyst Loading3-5% by weight4% by weight
Reaction Time18-22 hours20 hours
Yield90-95%91.4%

Industrial-Scale Purification and Crystallization Techniques

Industrial purification and crystallization of aminopyralid requires sophisticated techniques to achieve the high purity levels necessary for commercial herbicide applications [13] [14]. The purification process involves multiple stages including filtration, pH adjustment, crystallization, and washing procedures.

Primary Purification Steps:
Following the catalytic hydrogenation reaction, the reaction mixture undergoes initial purification through catalyst recovery and filtration. The palladium/carbon catalyst is separated through filtration and can be recycled for subsequent reactions [1]. The filtrate containing aminopyralid is then subjected to pH adjustment using hydrochloric acid to facilitate product precipitation.

The reaction solution is treated with 30% hydrochloric acid to adjust the pH to 1-2, which promotes the precipitation of aminopyralid as the free acid form [1]. This pH adjustment is critical for maximizing product recovery and achieving high purity levels.

Crystallization Techniques:
Industrial crystallization of aminopyralid employs controlled cooling and seeding techniques to produce crystals with optimal size distribution and purity [15] [16]. The acidified solution undergoes controlled cooling to promote nucleation and crystal growth. The crystallization process typically involves cooling the solution from reaction temperature (50°C) to ambient temperature over a period of several hours.

Advanced crystallization techniques include the use of nonionic surfactants to control crystal morphology and improve purity [15]. These surfactants help remove impurities such as picloram, which can be present as a synthesis byproduct. The crystallization process achieves aminopyralid purity levels of 97.5% or higher [1].

Separation and Washing Procedures:
Following crystallization, the aminopyralid crystals are separated through centrifugation and subjected to washing procedures to remove residual impurities [1] [14]. The centrifugation process separates the crystalline product from the mother liquor, which contains dissolved impurities and unreacted starting materials.

The washing process involves multiple water washes to remove residual salts and other water-soluble impurities. This step is crucial for achieving the high purity standards required for commercial herbicide formulations [13] [14].

Advanced Purification Methods:
Industrial-scale purification may employ additional techniques such as solid-phase extraction and chromatographic methods for removing trace impurities [13] [14]. These methods are particularly important for removing structurally related impurities that may not be effectively removed through conventional crystallization.

Solid-phase extraction using polymeric cartridges has been developed for aminopyralid purification, providing enhanced removal of organic impurities [14]. These techniques utilize selective adsorption and elution to achieve high-purity aminopyralid suitable for commercial applications.

The industrial purification process achieves the following specifications:

ParameterSpecification
Purity≥97.5%
Moisture Content<0.5%
Picloram Content<0.1%
Melting Point163.5°C
Particle Size28-34 μm

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Off-white powde

XLogP3

1.6

Exact Mass

205.965

Density

1.72 at 20 °C/4 °C

LogP

log Kow = 0.201 (unbuffered water, 19 °C); -1.75 (pH 5); -2.87 (pH 7); -2.96 (pH 9)

Odor

Odorless

Appearance

Solid powder

Melting Point

163.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9S4EMJ60LF

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (84.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (22.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (61.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

150114-71-9

Associated Chemicals

Aminopyralid triisopropanolammonium salt; 566191-89-7

Wikipedia

Aminopyralid

Biological Half Life

Four male Fischer 344 rats/group were dosed orally by gavage with (A) 50 mg/kg of (14)C-Aminopyralid (XDE-750-pyridine-2,6-(14)C) (radiochemical purity: 98.25%, specific activity: 28.6 mCi/mmole) or (B) 96 mg/kg of (14)C Aminopyralid-TIPA (triisopropanolamine) which was prepared from (14)C XDE-750-pyridine-2,6-(14)C with the appropriate amount of triisopropanolamine. Urine, fecal and plasma samples were collected for up to 120 hours post-dose. ... The plasma elimination half lives for the alpha phase were 0.338 and 0.509 hours for the A and B dosing regimens, respectively. For the beta phase elimination, the half lives for 8.84 and 13.0 hours for A and B, respectively. The urine elimination half lives for the alpha phase were 2.84 and 2.54 hours for A and B, respectively. For the beta phase, the half lives were 7.81 and 10.7 hours for A and B, respectively. ... /Triisopropanolamine salt/
The average alpha-phase elimination half-lives (T 1/2 alpha) of (14)C-XDE-750 equivalents were 2.85, 3.27, and 3.78 hours for the single low, repeated low, and single high dose groups, respectively. The average beta-phase urinary elimination half-lives (T 1/2 beta) of (14)C-XDE-750 equivalents were 10.23, 12.25, and 10.88 hours for the single low, repeated low, and single high dose groups, respectively.

Use Classification

Agrochemicals -> Herbicides
Herbicides

Methods of Manufacturing

Aminopyralid can be produced from a-picoline by chlorination, followed by hydrolysis of the chlorinated product, and amination, in analogy to picloram.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies aminopyralid as unlikely to present an acute hazard in normal use; Main Use: herbicide.

Analytic Laboratory Methods

Adequate enforcement methodology, Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (LC/ MS/MS), Method GRM 07.07, is available to enforce the tolerance expression.
For residues in soil and water, by LC/MS/MS.

Stability Shelf Life

Stable at pH 5, 7 and 9 at 20 °C for 31 days.

Dates

Modify: 2023-08-15
1: Tomco PL, Duddleston KN, Schultz EJ, Hagedorn B, Stevenson TJ, Seefeldt SS. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils. Environ Toxicol Chem. 2016 Feb;35(2):485-93. doi: 10.1002/etc.3222. Epub 2016 Jan 8. PubMed PMID: 26313564.
2: Pfleeger T, Blakeley-Smith M, Lee EH, King G, Plocher M, Olszyk D. Effects of single and multiple applications of glyphosate or aminopyralid on simple constructed plant communities. Environ Toxicol Chem. 2014 Oct;33(10):2368-78. doi: 10.1002/etc.2686. Epub 2014 Aug 29. PubMed PMID: 25043825.
3: Pfleeger T, Blakeley-Smith M, King G, Henry Lee E, Plocher M, Olszyk D. The effects of glyphosate and aminopyralid on a multi-species plant field trial. Ecotoxicology. 2012 Oct;21(7):1771-87. doi: 10.1007/s10646-012-0912-5. Epub 2012 May 1. PubMed PMID: 22547211.

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